D-Val-Phe-Lys chloromethyl ketone dihydrochloride is a synthetic compound primarily recognized for its role as a selective irreversible inhibitor of plasmin, an important enzyme in the fibrinolytic system. It exhibits a high selectivity for human plasmin with an inhibitory concentration (IC₅₀) of approximately 100 picomolar, making it a valuable tool in biochemical research and therapeutic applications related to coagulation and fibrinolysis .
D-Val-Phe-Lys chloromethyl ketone dihydrochloride belongs to the class of halomethyl ketones, which are characterized by the presence of a halogen atom and a ketone functional group. In terms of its chemical structure, it can be classified as a peptide derivative due to its composition of amino acid residues .
The synthesis of D-Val-Phe-Lys chloromethyl ketone dihydrochloride typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This process allows for the sequential addition of protected amino acids to a growing peptide chain attached to a solid support.
The final product is obtained through purification techniques like HPLC to ensure high purity levels suitable for biological applications .
D-Val-Phe-Lys chloromethyl ketone dihydrochloride has the molecular formula and features a chloromethyl ketone moiety that contributes to its biological activity. Its three-dimensional structure includes:
The compound's structural data can be visualized using molecular modeling software or databases such as PubChem, which provides detailed information about its chemical properties and potential interactions with biological targets .
D-Val-Phe-Lys chloromethyl ketone dihydrochloride primarily acts as an inhibitor in biochemical reactions involving plasmin. The mechanism involves covalent modification of the active site serine residue in plasmin, effectively blocking its enzymatic activity.
The mechanism of action involves several key steps:
This irreversible inhibition makes D-Val-Phe-Lys chloromethyl ketone dihydrochloride a potent tool for studying the role of plasmin in various physiological processes .
Relevant data regarding its safety and handling can be found in its Material Safety Data Sheet (MSDS), which outlines necessary precautions when working with this compound .
D-Val-Phe-Lys chloromethyl ketone dihydrochloride has several scientific uses:
This compound exemplifies how synthetic peptides can be utilized in understanding complex biological systems and developing therapeutic interventions.
The synthesis of D-Val-Phe-Lys chloromethyl ketone dihydrochloride employs solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry, analogous to methods described for thrombin-inhibiting peptides [1] [7]. This approach enables precise sequential addition of D-valine, L-phenylalanine, and Nε-protected L-lysine residues to Rink amide resin. The chloromethyl ketone (CMK) warhead is introduced in the final step via a carboxyl-terminal modification strategy. Here, the C-terminal carboxylic acid of the assembled tripeptide is activated and reacted with diazomethane to form a diazomethyl ketone, followed by halogenation with hydrochloric acid to yield the chloromethyl ketone functionality [1] [6]. Critical purification via reversed-phase chromatography (C18 column, acetonitrile/TFA gradients) ensures removal of truncated sequences and diastereomeric impurities, validated by electrospray ionization mass spectrometry [1].
Table 1: Key Synthetic Steps for Tripeptide Chloromethyl Ketones
Step | Reagents/Conditions | Function | Yield Optimization |
---|---|---|---|
Resin Loading | Rink amide resin, DMF | Solid support for synthesis | 99% coupling efficiency |
Amino Acid Coupling | Fmoc-amino acids, HOBt/HBTU, DIPEA, DMF | Peptide chain elongation | 4-fold excess amino acids |
Fmoc Deprotection | 20% piperidine/DMF | Removal of temporary protecting group | Double treatment (5 + 10 min) |
Diazoketone Formation | Diazomethane, THF/ether, 0°C | C-terminal activation for warhead | Controlled reaction time (1–2 hr) |
Chlorination | HCl/acetic acid, 4°C | Chloromethyl ketone installation | Stoichiometric HCl control |
Global Deprotection | TFA/ethanedithiol/thioanisole (90:5:5) | Side-chain deprotection & resin cleavage | 3–4 hr reaction, cold ether ppt. |
Incorporating D-valine at the P3 position (N-terminus) exploits thrombin’s stereospecific binding preferences. Unlike conventional substrates with L-amino acids, D-residues confer proteolytic resistance by disrupting substrate recognition by host proteases. This is evidenced by crystallographic studies of thrombin inhibitors like D-Phe-Pro-d-Arg-P1′-CONH₂, where D-configured residues at P1/P3 positions prevent cleavage while maintaining binding affinity [1]. The D-valine enantiomer is introduced using Fmoc-D-Val-OH during SPPS. Chiral HPLC analysis confirms enantiopurity (>99% ee) post-synthesis, critical because L-valine epimerization would sterically clash with thrombin’s S3 pocket (a hydrophobic cavity favoring D-configured side chains) [1] [6]. This design mirrors clinical inhibitors like argatroban, which uses D-arginine to enhance stability [1].
The chloromethyl ketone group (-COCH₂Cl) attached to the P1 lysine’s α-carbon acts as an irreversible electrophile targeting thrombin’s catalytic serine (Ser195). Warhead positioning is optimized by:
Table 2: Impact of Warhead Modifications on Thrombin Inhibition
P1 Residue | Warhead Type | Kₐ (M⁻¹s⁻¹) | Inhibition Mechanism | Proteolytic Stability |
---|---|---|---|---|
L-Lys | Chloromethyl ketone | 1.2 × 10⁵ | Irreversible alkylation | High (t₁/₂ > 24 hr) |
L-Arg | Chloromethyl ketone | 9.8 × 10⁴ | Irreversible alkylation | Moderate |
D-Phe | Trifluoromethyl ketone | 3.0 × 10³ | Reversible tetrahedral adduct | Low |
Conversion to the dihydrochloride salt (two HCl equivalents) serves dual purposes:
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8